

physical and chemical properties of (4-Nitrobenzyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitrobenzyl)triphenylphosphonium bromide

Cat. No.: B109586

[Get Quote](#)

An In-depth Technical Guide to (4-Nitrobenzyl)triphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **(4-Nitrobenzyl)triphenylphosphonium bromide**. It includes detailed experimental protocols for its synthesis and its application in the Wittig reaction, alongside critical safety information. The content is structured to serve as a vital resource for professionals in organic synthesis and medicinal chemistry.

Core Properties and Specifications

(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized as a yellow crystalline solid.^[1] It is a versatile reagent in organic chemistry, primarily utilized for carbon-carbon bond formation through the Wittig reaction.^{[2][3]} The presence of the electron-withdrawing nitro group on the benzyl moiety enhances its reactivity.
^[2]

The quantitative properties of **(4-Nitrobenzyl)triphenylphosphonium bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	2767-70-6	[1] [2] [4]
Molecular Formula	C ₂₅ H ₂₁ BrNO ₂ P	[1] [2] [4] [5]
Molecular Weight	478.33 g/mol	[2] [6] [7]
Appearance	White to pale yellow solid/powder	[2] [4]
Melting Point	275 °C (decomposes)	[1] [3] [4] [8] [9]
Solubility	Soluble in Methanol and Ethanol	[3] [4] [10]
Purity (Typical)	≥97-98%	[2] [6] [8]
EINECS Number	220-444-0	[1] [4]

Reactivity and Applications

The primary application of **(4-Nitrobenzyl)triphenylphosphonium bromide** is as a precursor to a phosphonium ylide for the Wittig reaction.[\[1\]](#)[\[10\]](#) This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[\[11\]](#)[\[12\]](#) The compound is also used as a reactant in the synthesis of various biologically active molecules, including:

- PPAR agonists[\[4\]](#)[\[8\]](#)
- Stilbene derivatives for detecting nerve agents[\[4\]](#)[\[8\]](#)
- Pyrethroids with insecticidal activity[\[4\]](#)[\[8\]](#)
- Pyridinylidene amines with antimalarial properties[\[4\]](#)[\[8\]](#)

The general mechanism involves the deprotonation of the phosphonium salt with a base to form a phosphorus ylide. This ylide, a potent nucleophile, then attacks a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The stable four-membered oxaphosphetane ring then fragments to yield the

desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[12]

Experimental Protocols

Detailed methodologies for the synthesis of the phosphonium salt and its subsequent use in a typical Wittig reaction are provided below.

This protocol describes the synthesis via a standard S_n2 reaction between triphenylphosphine and 4-nitrobenzyl bromide.

Materials:

- Triphenylphosphine (Ph₃P)
- 4-Nitrobenzyl bromide
- Toluene (or other suitable solvent like acetonitrile)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in dry toluene.
- Add 4-nitrobenzyl bromide (1.0 equivalent) to the solution.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. The product will typically precipitate out of the solution as a solid.
- Cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.

- Dry the product under vacuum to yield **(4-Nitrobenzyl)triphenylphosphonium bromide** as a pale yellow solid.

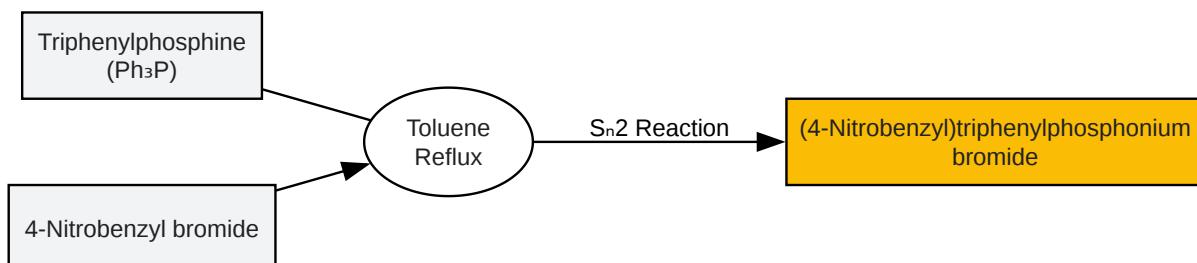
This protocol details the formation of 4-nitrostilbene from **(4-Nitrobenzyl)triphenylphosphonium bromide** and benzaldehyde, adapted from a kinetic study.[10]

Materials:

- **(4-Nitrobenzyl)triphenylphosphonium bromide** (NBTP)
- Potassium hydroxide (KOH) or another strong base
- Benzaldehyde
- Anhydrous Ethanol (Solvent)
- Scintillation vials or round-bottom flasks
- Magnetic stir bar and stir plate

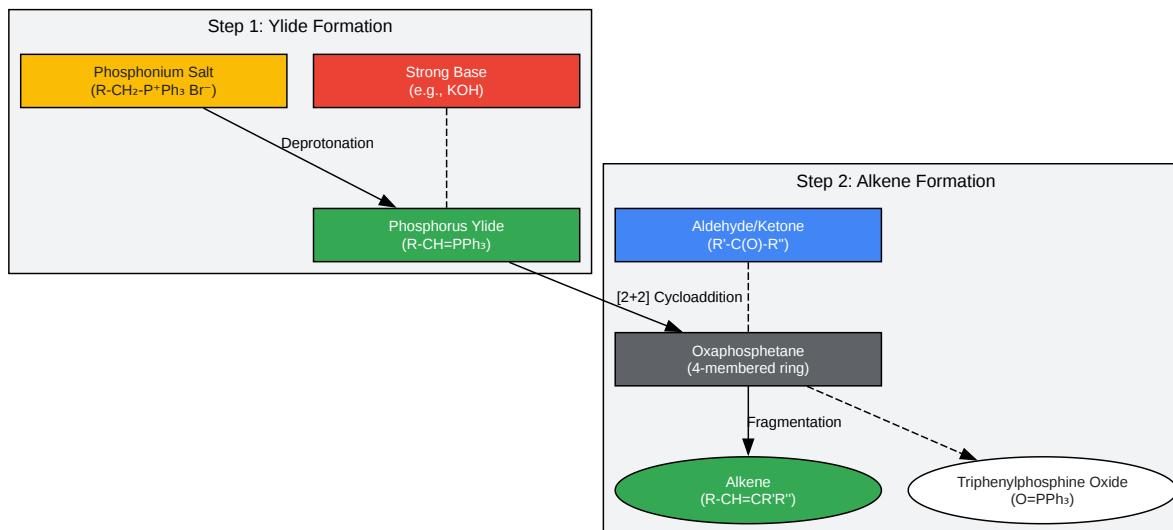
Procedure:

- Ylide Formation:
 - Prepare a 0.01 M solution of **(4-Nitrobenzyl)triphenylphosphonium bromide** in anhydrous ethanol.
 - Prepare a 0.01 M solution of KOH in anhydrous ethanol.
 - In a scintillation vial, combine equal volumes of the NBTP and KOH solutions.
 - Cap the vial and stir the mixture at room temperature for approximately 20 minutes. A characteristic red color will develop, indicating the formation of the phosphorus ylide.[10]
- Wittig Reaction:
 - Prepare a 0.10 M solution of benzaldehyde in anhydrous ethanol.

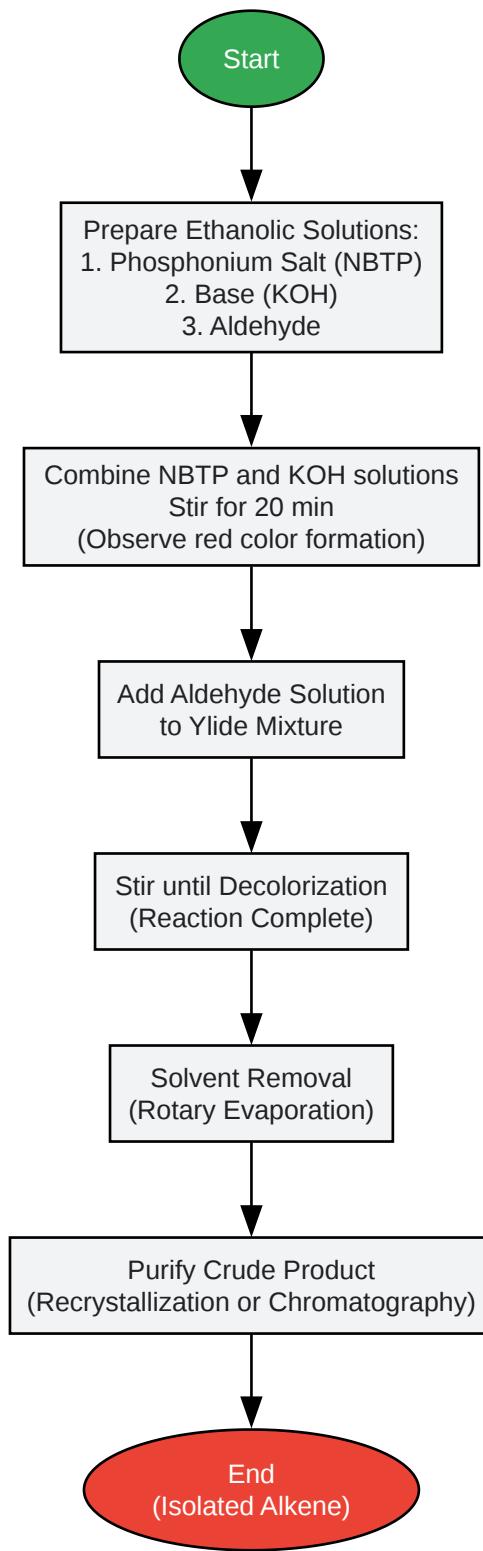

- Add the benzaldehyde solution to the red ylide solution (a 1:10 stoichiometric ratio of ylide to aldehyde is often used to ensure complete consumption of the ylide).[10]
- Continue stirring the mixture. The red color will fade as the ylide reacts with the aldehyde, eventually resulting in a colorless or pale yellow solution.[10] Allow the reaction to proceed for at least 20-30 minutes.

• Work-up and Purification:

- The resulting mixture contains the alkene product (4-nitrostilbene) and the byproduct, triphenylphosphine oxide.
- The solvent can be removed under reduced pressure (rotoevaporation).
- The crude product is often purified by recrystallization or column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[13][14] A common method involves dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitating the less soluble triphenylphosphine oxide by adding a non-polar solvent (e.g., hexanes).[14]


Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.


[Click to download full resolution via product page](#)

Caption: Synthesis of the phosphonium salt.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Wittig reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Wittig reaction.

Safety Information

(4-Nitrobenzyl)triphenylphosphonium bromide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7][8]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7][8]
- GHS Pictogram: GHS07 (Exclamation mark).[5][7][8]
- Risk and Safety Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves).[1][4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (4-Nitrobenzyl)triphenylphosphonium Bromide | 2767-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 2767-70-6 [m.chemicalbook.com]

- 5. (p-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | CID 197008 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. labsolu.ca [labsolu.ca]
- 8. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsoc
[chemsrc.com]
- 10. bp-b-us-e1.wpmucdn.com [bp-b-us-e1.wpmucdn.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical and chemical properties of (4-Nitrobenzyl)triphenylphosphonium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109586#physical-and-chemical-properties-of-4-nitrobenzyl-triphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com